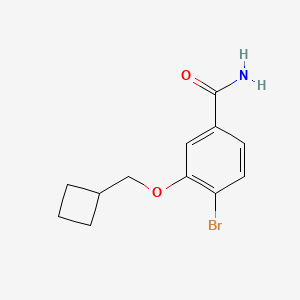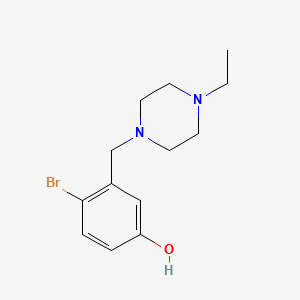![molecular formula C12H22N2O4 B12080935 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate CAS No. 25384-79-6](/img/structure/B12080935.png)
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is an organic compound with a complex structure that includes both carbamate and allyl functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate alcohol with phosgene or a phosgene substitute in the presence of a base to form the carbamate ester.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This can be done using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The allyl group in 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals. The carbamate group is known for its ability to form stable, bioactive compounds, which can be used in drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The allyl group can participate in various chemical reactions, modifying the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Carbamoyloxy)methyl]-2-methylhexyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylbutyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylpropyl allylcarbamate
Uniqueness
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is unique due to its specific structure, which combines the reactivity of the allyl group with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Número CAS |
25384-79-6 |
|---|---|
Fórmula molecular |
C12H22N2O4 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h5H,2,4,6-9H2,1,3H3,(H2,13,15)(H,14,16) |
Clave InChI |
UDVZFCGWSYNODA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


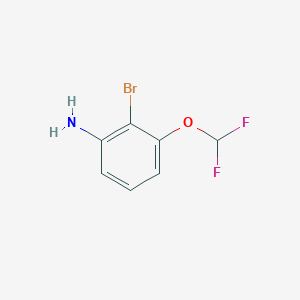
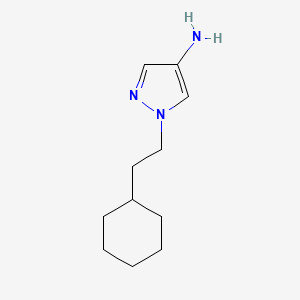
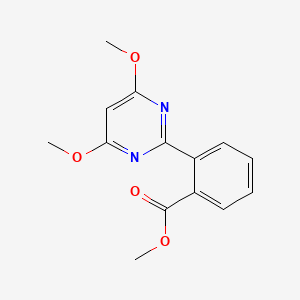


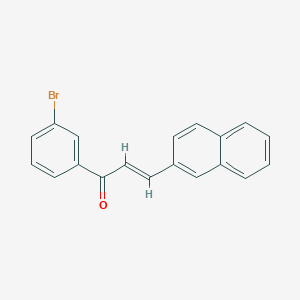

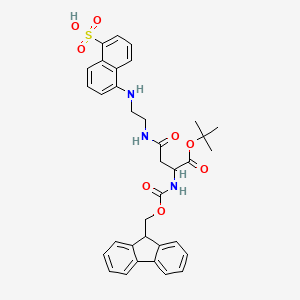
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
